1-Phenylpiperazin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

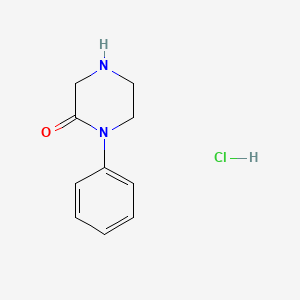

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLKUOVPYUIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591311 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94783-18-3 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylpiperazin-2-one hydrochloride chemical properties and structure

An In-Depth Technical Guide to 1-Phenylpiperazin-2-one Hydrochloride: Structure, Properties, and Analytical Characterization

Introduction and Significance

This compound is a heterocyclic organic compound that holds significant interest for the pharmaceutical and life sciences sectors. As the hydrochloride salt of 1-phenylpiperazin-2-one, it serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its structural framework, featuring a phenyl group attached to a piperazinone ring, is a common motif in medicinal chemistry.

This compound is particularly valuable in the development of therapeutic agents targeting the central nervous system (CNS). Researchers utilize it in the exploration of novel psychoactive drugs and potential treatments for neurological disorders. Its applications extend to neuroscience research, where it and its derivatives are employed to investigate biological targets like serotonin receptors, aiding in the understanding of mood disorders and the development of next-generation antidepressant therapies. The stability and handling characteristics of this salt make it a practical reagent for incorporation into multi-step organic synthesis workflows. This guide provides a detailed overview of its chemical structure, known properties, and the analytical methodologies required for its comprehensive characterization.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a piperazin-2-one ring system where one of the nitrogen atoms (at position 1) is substituted with a phenyl group. The hydrochloride salt is formed by the protonation of the second nitrogen atom.

Caption: Chemical structure of this compound.

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from the more extensively documented 1-phenylpiperazine hydrochloride, which lacks the carbonyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 90917-86-5 | |

| Molecular Formula | C₁₀H₁₂N₂O·HCl | |

| Molecular Weight | 212.68 g/mol | |

| Appearance | Beige powder | |

| Purity | ≥ 95% | |

| Storage Conditions | 0–8°C |

Proposed Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and robust pathway can be proposed based on established organic chemistry principles. A common approach involves the cyclization of an N-substituted ethylenediamine precursor, followed by purification and salt formation.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, hypothetical procedure. Researchers should perform their own reaction optimization and safety assessments.

-

Acylation:

-

To a stirred, cooled (0°C) solution of N-phenylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise.

-

Causality: The reaction is performed at 0°C to control the exothermic acylation. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

-

-

Work-up and Isolation of Intermediate:

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-anilinoethyl)acetamide.

-

-

Cyclization:

-

Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C.

-

Causality: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic amide nitrogen, initiating an intramolecular Williamson ether-like synthesis to form the piperazinone ring. THF is a suitable aprotic solvent for reactions involving NaH.

-

-

Work-up and Purification:

-

After stirring overnight at room temperature, quench the reaction carefully by the slow addition of water.

-

Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude 1-phenylpiperazin-2-one by flash column chromatography on silica gel.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Causality: Converting the free base to its hydrochloride salt often increases stability, improves crystallinity, and enhances water solubility, which is advantageous for handling and formulation.

-

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a synthesized compound and for monitoring reaction progress.

Protocol for HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for separating polar and non-polar impurities. For example:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, chosen to correspond with the UV absorbance of the phenyl group.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

-

Validation: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks.

Structural Elucidation: Spectroscopic Methods

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the ~6.8-7.5 ppm range corresponding to the protons on the phenyl ring.

-

Piperazinone Protons: Multiple signals in the ~3.0-4.5 ppm range, likely appearing as complex multiplets or triplets, corresponding to the three methylene (-CH₂-) groups in the piperazinone ring.

-

Amine Protons: A broad signal for the two N⁺H₂ protons, which may exchange with deuterium in solvents like D₂O.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: A characteristic signal in the ~165-175 ppm range.

-

Aromatic Carbons: Multiple signals between ~115-150 ppm.

-

Aliphatic Carbons: Signals for the piperazinone ring carbons in the ~40-60 ppm range.

Protocol for NMR Sample Preparation and Acquisition:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in an NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts.

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Causality: 2D NMR experiments are crucial for assigning specific proton and carbon signals. COSY helps establish proton-proton couplings within the piperazinone ring, while HSQC correlates each proton signal to its directly attached carbon.

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Protocol for Mass Spectrometry Analysis:

-

Technique: Electrospray Ionization (ESI) is ideal for polar, salt-like compounds. This is often coupled with liquid chromatography (LC-MS).

-

Mode: Positive ion mode will detect the protonated molecule of the free base, [M+H]⁺.

-

Expected Ion: For C₁₀H₁₂N₂O, the expected exact mass for the [M+H]⁺ ion would be approximately 177.1028 m/z.

-

Analysis: The high-resolution mass spectrum should be used to confirm the elemental composition. The MS/MS fragmentation pattern can further validate the structure by showing characteristic losses (e.g., loss of a CO group).

FT-IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A broad band in the range of 2400-3200 cm⁻¹ is characteristic of the amine hydrochloride salt.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the tertiary amide (lactam) carbonyl group.

-

C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

-

Aromatic C-H Bending: Sharp peaks in the 690-900 cm⁻¹ region indicating the substitution pattern of the phenyl ring.

Protocol for FT-IR Analysis (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperazin-2-one Hydrochloride from Aniline

Executive Summary

1-Phenylpiperazin-2-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.[1] This guide provides a comprehensive technical overview of a robust and chemically sound synthetic pathway to 1-Phenylpiperazin-2-one hydrochloride, commencing from the readily available starting material, aniline. The elucidated pathway involves a three-step sequence: N-alkylation of aniline, introduction of an aminoethyl moiety via aziridine ring-opening, and a thermally-induced intramolecular cyclization, followed by conversion to the hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and high-purity outcomes.

Introduction: Strategic Importance and Synthesis Overview

The N-arylpiperazine motif is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] Specifically, the 1-phenylpiperazin-2-one core provides a constrained conformational scaffold that is instrumental in designing ligands for various receptors and enzymes. The synthesis of this target molecule from a simple, cost-effective precursor like aniline presents a common challenge in process chemistry: the strategic and sequential construction of a functionalized heterocyclic system.

The pathway detailed herein is designed for efficiency and logical flow, avoiding hazardous reagents like nitrogen mustards while building complexity step-by-step.[4] The overall transformation is depicted below.

Caption: High-level overview of the four-step synthesis from aniline to the target hydrochloride salt.

Core Synthetic Pathway and Mechanistic Discussion

The synthesis is logically divided into three primary chemical transformations followed by salt formation. Each step is designed to selectively build the required carbon-nitrogen framework.

Step 1: N-Alkylation of Aniline with Ethyl Chloroacetate

The initial step involves the nucleophilic substitution of chloride from ethyl chloroacetate by aniline. This reaction forms the N-phenylglycine ester backbone.

-

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine. A proton transfer, facilitated by a mild base, neutralizes the resulting ammonium salt to yield the secondary amine product.

-

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like acetone or acetonitrile are preferred as they can dissolve the reactants and stabilize the transition state without interfering with the nucleophile.[5]

-

Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is crucial.[6][7] Its role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic.

-

Catalyst: The addition of a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by iodide, a superior leaving group.[7]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sciencemadness Discussion Board - Phenylpiperazine Formation From Aniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of Action of 1-Phenylpiperazin-2-one Derivatives

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on the 1-phenylpiperazin-2-one hydrochloride derivative class, providing an in-depth exploration of their mechanisms of action (MoA). These compounds serve as versatile building blocks in the synthesis of numerous bioactive molecules, particularly those targeting neurological disorders.[3] We will dissect their interactions with key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways, and explore emerging activities in oncology and virology. This document synthesizes field-proven insights with detailed experimental protocols, structure-activity relationship (SAR) data, and visual pathway models to provide a comprehensive resource for professionals engaged in drug discovery and development.

The 1-Phenylpiperazin-2-one Core: A Chemically Versatile Scaffold

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This structure offers a unique combination of rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors.[2] These properties often confer favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[2] The 1-phenylpiperazin-2-one core adds a lactam function, which introduces a planar amide group and further opportunities for specific hydrogen bonding interactions, while the phenyl group provides a large hydrophobic surface for π-π stacking and other non-covalent interactions with target proteins. This inherent versatility allows for systematic chemical modification, enabling the fine-tuning of pharmacological activity against a diverse set of biological targets.[1]

Primary Mechanism of Action: Modulation of Central Nervous System Targets

The most extensively characterized activities of 1-phenylpiperazin-2-one derivatives are centered on the modulation of neurotransmitter receptors and transporters within the central nervous system (CNS). These interactions are the foundation for their therapeutic potential in treating depression, anxiety, and psychosis.[4][5][6]

Interaction with the Serotonergic System

The serotonergic system is a primary target for this class of compounds. Their functional effects are diverse, ranging from receptor antagonism to reuptake inhibition, allowing for a multi-pronged approach to treating mood disorders.

-

5-HT1A Receptor Ligands : Many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor.[5] Compounds like buspirone and ipsapirone, which contain the phenylpiperazine moiety, act as 5-HT1A receptor agonists.[7] Some derivatives function as agonists at presynaptic 5-HT1A autoreceptors, which inhibits the firing of serotonergic neurons, an effect correlated with anxiolytic activity.[8] Conversely, action as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors can also contribute to the overall therapeutic profile.[8] Compound EP-42, a phenylpiperazine pyrrolidin-2-one derivative, showed a strong affinity for the 5-HT1A receptor with a Ki of 24.5 nM.[5]

-

5-HT2A/2C Receptor Antagonism : Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotic drugs. Phenylpiperazine derivatives have been designed to possess high affinity for this receptor.[9] For example, increasing the length of the spacer between the phenylpiperazine core and another aromatic group was shown to increase affinity for the 5-HT2A receptor by 3- to 10-fold.[9] This antagonistic activity is crucial for mitigating the side effects associated with pure dopamine receptor blockade and contributes to efficacy against the negative symptoms of schizophrenia.

-

Serotonin Reuptake Inhibition (SRI) : A distinct subset of these derivatives functions as potent inhibitors of the serotonin transporter (SERT).[10] By blocking the reuptake of serotonin from the synaptic cleft, these compounds prolong its action, a well-established mechanism for treating depression.[11] The antidepressant-like effects of several 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have been demonstrated in vivo through tail-suspension and forced swimming tests.[4][12] One promising compound, A20, from a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, displayed potent 5-HT reuptake inhibition and was effective in animal models of depression.[11]

Dopamine D2/D3 Receptor Modulation

Derivatives of the N-arylpiperazine scaffold are key components of successful antipsychotic drugs like aripiprazole and cariprazine.[13] Research has focused on designing conformationally restricted N-arylpiperazine derivatives as potent D2 and D3 receptor ligands. This dual antagonism is a validated strategy for treating schizophrenia, with D3 receptor affinity potentially offering benefits for cognitive and negative symptoms.[13]

Emerging Therapeutic Areas and Mechanisms

The structural plasticity of the 1-phenylpiperazin-2-one scaffold has allowed for its exploration in therapeutic areas beyond neuroscience.

Anticancer Activity via Topoisomerase II Inhibition

Certain 1-phenylpiperazine derivatives have been rationally designed as potential anticancer agents.[14][15] By attaching the phenylpiperazine moiety to a 1,2-benzothiazine scaffold, researchers have created compounds that act as DNA intercalators and topoisomerase II (Topo II) inhibitors.[15] Topo II is a critical enzyme for managing DNA topology during cell replication, making it a prime target in rapidly dividing cancer cells.[15] Molecular docking studies suggest the phenylpiperazine portion of these molecules inserts between DNA bases, engaging in π-π stacking interactions, while the benzothiazine moiety forms hydrogen bonds with the DNA-Topo II complex.[15] The derivative BS230, featuring a 3,4-dichlorophenyl substitution on the piperazine ring, showed stronger cytotoxicity towards breast adenocarcinoma cells (MCF7) than the established chemotherapeutic doxorubicin.[14][15]

Antiviral Activity: Influenza A Hemagglutinin Inhibition

The phenylpiperazine ring is a core component of JNJ4796, a small molecule inhibitor of the influenza A virus (IAV).[16] This compound targets the conserved stem region of hemagglutinin, a viral surface protein essential for membrane fusion and viral entry into host cells. By inhibiting this fusion process, the compound effectively neutralizes a broad spectrum of group 1 IAV strains. Structure-activity relationship (SAR) studies on the piperazine and phenyl rings of this scaffold have led to the identification of derivatives with potent in vitro activity against both wild-type and oseltamivir-resistant IAV strains.[16]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 1-phenylpiperazin-2-one derivatives is highly dependent on the nature and position of substituents.

-

Phenyl Ring Substitution : The substitution pattern on the phenyl ring is critical for target affinity and selectivity. For anticancer derivatives targeting Topo II, the presence of two chlorine atoms (3,4-dichloro) on the phenyl ring significantly enhanced cytotoxic activity.[14]

-

Linker/Spacer Modification : In derivatives designed as antipsychotics, increasing the length of the alkyl chain separating the phenylpiperazine core from a pyrazole moiety enhanced affinity for the 5-HT2A receptor without significantly altering D2 affinity.[9]

Table 1: Representative Biological Activity Data

| Compound ID | Target(s) | Assay Type | Potency (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

| EP-42 | 5-HT1A | Binding Affinity | Kᵢ = 24.5 nM | CNS/Antidepressant | [5] |

| EP-50 | 5-HT2 | Binding Affinity | Kᵢ = 109.1 nM | CNS/Antidepressant | [5] |

| LASSBio-1635 | 5-HT2A, D2 | Binding Affinity | 5-HT2A Kᵢ = 10 nM, D2 Kᵢ > 1000 nM | CNS/Antipsychotic | [9] |

| BS230 | MCF7 Cells | Cytotoxicity | IC₅₀ < 1 µM | Anticancer | [15] |

| (R)-2c | IAV H1N1 | Antiviral Activity | IC₅₀ = 0.03-0.06 µM | Antiviral | [16] |

Key Experimental Protocols for MoA Elucidation

Determining the precise mechanism of action requires a coordinated series of in vitro and in vivo experiments. The choice of assay is dictated by the hypothesized target class.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Rationale : This is the foundational experiment to confirm direct interaction with a hypothesized molecular target and to quantify the strength of that interaction (affinity). It is a critical first step before proceeding to more complex functional or cellular assays.

Step-by-Step Methodology :

-

Preparation : Prepare cell membrane homogenates expressing the target receptor (e.g., 5-HT1A) from recombinant cell lines or animal brain tissue.

-

Reaction Mixture : In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (1-phenylpiperazin-2-one derivative).

-

Incubation : Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination & Separation : Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis :

-

Determine non-specific binding using a saturating concentration of a known non-radioactive ligand (e.g., serotonin).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Protocol: In Vivo Forced Swim Test (FST) for Antidepressant-Like Activity

This behavioral assay is widely used to screen for antidepressant efficacy in rodents.[4][11]

Rationale : The FST is based on the observation that animals exposed to an inescapable stressor (being placed in water) will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, suggesting a pro-active coping strategy. This provides an in vivo measure of potential therapeutic effect.

Step-by-Step Methodology :

-

Acclimation : Acclimate male mice to the laboratory environment for at least one week prior to testing.

-

Drug Administration : Administer the test compound (e.g., 20 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection at a set time (e.g., 60 minutes) before the test. A positive control, such as fluoxetine (20 mg/kg), should be run in parallel.[4]

-

Pre-Swim Session (Day 1) : Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute adaptation session.

-

Test Session (Day 2) : 24 hours later, place the mice back into the cylinders for a 6-minute test session.

-

Behavioral Scoring : Record the session with a video camera. A trained observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Data Analysis : Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using a statistical test such as a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time indicates potential antidepressant-like activity.[12]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly productive platform for drug discovery. Their mechanisms of action are diverse, primarily centered on the nuanced modulation of CNS neurotransmitter systems, which underpins their use as antidepressants, anxiolytics, and antipsychotics. The expansion of this scaffold into oncology and antiviral research highlights its vast potential. Future research will likely focus on designing derivatives with increased target selectivity to minimize off-target side effects and on leveraging polypharmacology—the intentional design of compounds that interact with multiple targets—to address complex, multifactorial diseases like neurodegenerative disorders and treatment-resistant depression.

References

- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of Substituted Phenylpiperazinones: A Technical Guide for Drug Discovery

Introduction: The Phenylpiperazinone Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The substituted phenylpiperazinone core is a compelling structural motif that has given rise to a diverse array of biologically active compounds. Its inherent versatility, allowing for fine-tuning of physicochemical and pharmacological properties through substitution at various positions, has established it as a "privileged structure" in the lexicon of medicinal chemistry. This guide provides an in-depth exploration of the significant biological activities associated with this scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the key therapeutic areas where these compounds have made a substantial impact, namely as antipsychotics, antidepressants, and emerging anticancer agents, while also touching upon other promising biological activities. This document is structured to provide not only a thorough understanding of the mechanisms of action but also practical, field-proven insights into the experimental evaluation and structure-activity relationships that drive the discovery of novel therapeutic agents based on the phenylpiperazinone framework.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Substituted phenylpiperazinones are a cornerstone of modern antipsychotic therapy, with several clinically successful drugs belonging to this class. Their efficacy stems from a complex interplay with various neurotransmitter systems, primarily the dopaminergic and serotonergic pathways, which are dysregulated in psychotic disorders like schizophrenia.

Mechanism of Action: A Symphony of Receptor Interactions

The antipsychotic effects of phenylpiperazinone derivatives are largely attributed to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors.[1] Unlike first-generation antipsychotics that primarily act as potent D2 receptor antagonists, leading to a higher incidence of extrapyramidal side effects, many phenylpiperazinone-based atypical antipsychotics exhibit a more nuanced receptor interaction profile.[2] This often includes partial agonism at D2 receptors and potent antagonism at 5-HT2A receptors.[3][4]

Aripiprazole, a classic example, acts as a D2 partial agonist, functioning as a "dopamine system stabilizer."[4] In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in psychosis, aripiprazole acts as an antagonist, reducing dopaminergic activity.[4] Conversely, in areas with low dopamine levels (hypodopaminergic states), like the mesocortical pathway, it exhibits agonist activity, enhancing dopamine neurotransmission.[4] This dual action is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[4] Furthermore, many of these compounds, including lurasidone, are also potent antagonists of the 5-HT7 receptor and partial agonists of the 5-HT1A receptor, which is believed to contribute to their antidepressant and pro-cognitive effects.[5][6][7]

Caption: Phenylpiperazinone antipsychotic mechanism.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

The affinity of a compound for the dopamine D2 receptor is a critical determinant of its potential antipsychotic activity. A radioligand binding assay is a standard in vitro method to quantify this interaction.

Objective: To determine the binding affinity (Ki) of a test substituted phenylpiperazinone compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: Substituted phenylpiperazinone dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control (e.g., 10 µM haloperidol), and receptor membranes.

-

Test Compound: Assay buffer, radioligand, varying concentrations of the test phenylpiperazinone compound, and receptor membranes.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Antidepressant Activity: Targeting the Serotonergic System

The phenylpiperazinone scaffold is also prominent in the development of novel antidepressants. These compounds often exhibit multimodal mechanisms of action, going beyond simple serotonin reuptake inhibition.

Mechanism of Action: A Dual-Action Approach

Many phenylpiperazinone-based antidepressants, such as vilazodone, act as both selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor partial agonists.[8][9][10] This dual mechanism is thought to offer potential advantages over traditional SSRIs. Inhibition of the serotonin transporter (SERT) increases the synaptic concentration of serotonin, a key mechanism for alleviating depressive symptoms.[8] The partial agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, is hypothesized to accelerate the desensitization of these receptors, potentially leading to a faster onset of antidepressant action.[8] Postsynaptic 5-HT1A receptor stimulation may also contribute to the anxiolytic and antidepressant effects.[8]

Caption: Phenylpiperazinone antidepressant mechanism.

Experimental Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents. The test is based on the principle that when placed in an inescapable stressful situation (a cylinder of water), animals will eventually adopt an immobile posture, and antidepressant treatment can reduce this immobility time.[6][11]

Objective: To evaluate the antidepressant-like effect of a test substituted phenylpiperazinone compound in mice.

Materials:

-

Male Swiss albino mice (20-25 g).

-

Test compound and vehicle (e.g., saline with 0.5% Tween 80).

-

A standard antidepressant as a positive control (e.g., imipramine or fluoxetine).

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

A video camera for recording the sessions.

Step-by-Step Methodology:

-

Acclimation: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) to different groups of mice (n=8-10 per group) at a specific time before the test (e.g., 30-60 minutes for i.p. administration).

-

Test Procedure:

-

Gently place each mouse individually into the cylinder of water.

-

The total duration of the test is 6 minutes.[11]

-

Record the behavior of the mice using a video camera.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, should score the behavior during the last 4 minutes of the 6-minute session.[11]

-

The primary parameter measured is the duration of immobility, defined as the time the mouse remains floating with only small movements necessary to keep its head above water.

-

-

Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

-

A significant reduction in the duration of immobility by the test compound compared to the vehicle is indicative of an antidepressant-like effect.

-

Anticancer Activity: An Emerging Frontier

Recent research has highlighted the potential of substituted phenylpiperazinone derivatives as a novel class of anticancer agents.[12][13] Their mechanisms of action are diverse and appear to involve the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Several studies have shown that novel phenylpiperazinone compounds can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[13][14] This prevents the cancer cells from progressing through the division cycle and ultimately leads to cell death. The induction of apoptosis, or programmed cell death, is another key mechanism.[14] Some derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, evidenced by the activation of caspases 3, 7, 8, and 9.[14] Furthermore, some phenylpiperazinone derivatives have been investigated as potential topoisomerase II inhibitors, which are crucial enzymes involved in DNA replication and repair.[15]

Caption: Phenylpiperazinone anticancer mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for their potential anticancer effects.[7][16]

Objective: To determine the cytotoxic effect (IC50) of a test substituted phenylpiperazinone compound on a cancer cell line (e.g., MCF-7, A549, PC-3).

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test phenylpiperazinone compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

-

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted phenylpiperazinones is highly dependent on the nature and position of substituents on both the phenyl and piperazinone rings. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

| Substitution Position | Substituent Type | Effect on Biological Activity | References |

| Phenyl Ring (ortho) | Electron-withdrawing groups (e.g., -Cl, -OCH3) | Generally favorable for antipsychotic activity; enhances D2 and 5-HT2A receptor affinity. | [14] |

| Phenyl Ring (meta) | Trifluoromethyl (-CF3) | Often associated with potent analgesic and antidepressant-like activity. | [17][18] |

| Phenyl Ring (para) | Electron-withdrawing or electron-donating groups | Can modulate receptor selectivity and pharmacokinetic properties. | [8] |

| Piperazinone Ring (N1) | Aromatic or heteroaromatic groups | Crucial for interaction with CNS receptors. | [19] |

| Piperazinone Ring (N4) | Long alkyl chains with terminal functional groups | Can be modified to target different receptors or to improve pharmacokinetic profiles. Often linked to antidepressant and antipsychotic activity. | [14] |

| Linker between Phenyl and Piperazinone | Length and flexibility | Affects receptor binding affinity and selectivity. | [20] |

Other Promising Biological Activities

Beyond their established roles in CNS disorders and emerging potential in oncology, substituted phenylpiperazinones have shown promise in other therapeutic areas:

-

Analgesic Activity: Certain phenylpiperazinone derivatives have demonstrated significant analgesic effects in preclinical models of pain, suggesting their potential as non-opioid pain relievers.[17][18][21]

-

Antimycobacterial Activity: Novel phenylpiperazinone-based compounds have exhibited potent in vitro activity against various Mycobacterium species, including strains of Mycobacterium tuberculosis, indicating their potential as new anti-tuberculosis agents.[8]

Conclusion and Future Perspectives

The substituted phenylpiperazinone scaffold continues to be a rich source of inspiration for the discovery of new drugs. Its proven success in the development of antipsychotic and antidepressant medications, coupled with its emerging potential in cancer therapy and other areas, underscores its importance in medicinal chemistry. Future research in this field will likely focus on the development of compounds with improved selectivity for specific receptor subtypes to minimize side effects, the exploration of novel mechanisms of action, and the application of this versatile scaffold to a wider range of therapeutic targets. The in-depth understanding of the structure-activity relationships and the application of the robust experimental protocols outlined in this guide will be instrumental in driving these future innovations.

References

- 1. Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. [Synthesis and analgesic activities of phenyl piperazinyl aralkyl ketone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Phenylpiperazin-2-one Hydrochloride: A Cornerstone Precursor in Modern Organic Synthesis

Abstract

1-Phenylpiperazin-2-one hydrochloride stands as a pivotal precursor in the landscape of organic and medicinal chemistry. Its unique structural framework, combining a phenyl ring, a piperazine core, and a lactam functionality, renders it an exceptionally versatile building block for constructing complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic transformations that unlock its potential. We will delve into the core reactions, mechanistic underpinnings, and field-proven protocols that empower researchers, scientists, and drug development professionals to leverage this compound in the synthesis of high-value pharmaceutical agents, particularly those targeting the central nervous system (CNS).

Introduction: The Strategic Importance of the Phenylpiperazinone Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from the specific geometric and electronic properties that allow it to interact effectively with various biological targets, most notably neurotransmitter receptors.[2][3] this compound serves as a stable, readily available, and highly versatile entry point into this chemical space.[2]

Its primary value lies in its latent functionality. The lactam ring can be selectively reduced to unveil the 1-phenylpiperazine core, a foundational structure for a vast array of CNS-active agents.[3][4] This two-step conceptual pathway—starting with the stable piperazinone and proceeding to the functionalized piperazine—offers a robust and controllable strategy for synthesizing complex drug candidates. This guide will illuminate the key transformations that make this compound an indispensable tool in the modern synthetic chemist's arsenal.

Core Synthetic Transformations and Methodologies

The true synthetic power of this compound is realized through a series of well-established yet powerful chemical transformations. Understanding the causality behind these reactions is key to their successful application.

Gateway Reaction: Reduction of the Lactam to 1-Phenylpiperazine

The most fundamental and critical application of 1-phenylpiperazin-2-one is its reduction to 1-phenylpiperazine. The lactam's carbonyl group is a stable amide, requiring potent reducing agents to achieve complete reduction to the corresponding amine. This transformation is the gateway to the broader class of phenylpiperazine drugs.

Causality of Reagent Choice: Strong hydride donors, such as Borane tetrahydrofuran (BH3-THF) complex or Lithium aluminum hydride (LAH), are necessary to overcome the resonance stability of the amide bond. These reagents effectively deliver hydride ions to the electrophilic carbonyl carbon, initiating a sequence that ultimately cleaves the C=O bond and forms the C-H bonds of the resulting methylene group. Borane complexes are often preferred due to their relatively milder nature compared to LAH, offering better functional group tolerance in more complex substrates.[5]

Experimental Protocol: Reduction via Borane-THF Complex [5]

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent). Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material.

-

Reagent Addition: Slowly add Borane tetrahydrofuran complex (1.0 M solution in THF, ~4 equivalents) to the stirred solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench the excess borane by the slow addition of ethyl acetate, followed by methanol or water.

-

Workup & Isolation: Acidify the mixture with HCl to ensure the product is in its salt form, which is typically water-soluble. Wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities. Basify the aqueous layer with NaOH to deprotonate the product, which can then be extracted into an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylpiperazine.

Diversification: N-Alkylation and N-Arylation Reactions

With the 1-phenylpiperazine core in hand, the secondary amine (at the N4 position) becomes the primary site for introducing molecular diversity. This is where the specific pharmacophore required for interaction with a biological target is appended.

-

N-Alkylation: This is typically achieved via nucleophilic substitution with an appropriate alkyl halide (e.g., a chloroalkyl or bromoalkyl derivative). The reaction is often facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to scavenge the hydrogen halide byproduct.[6] This strategy is fundamental to creating the "long-chain arylpiperazines" found in drugs like aripiprazole and buspirone.[6]

-

N-Arylation: For the synthesis of compounds where the N4 nitrogen is attached to another aromatic system, modern cross-coupling reactions are employed. The Buchwald-Hartwig amination is a paramount example, using a palladium catalyst and a specialized phosphine ligand to form a C-N bond between the piperazine nitrogen and an aryl halide.[7][8] This powerful reaction allows for the construction of complex biaryl structures that are otherwise difficult to synthesize.

Experimental Protocol: General N-Alkylation of 1-Phenylpiperazine [6]

-

Setup: In a round-bottom flask, combine 1-phenylpiperazine (1 equivalent), the desired chloroalkyl or bromoalkyl derivative (1.1 equivalents), and a base such as potassium carbonate (1.2 equivalents).

-

Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or DMF.

-

Reaction: Stir the mixture at an elevated temperature (e.g., reflux) overnight. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and filter to remove the inorganic base.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired N-substituted 1-phenylpiperazine derivative.

Application in Drug Development: A Gateway to CNS Therapeutics

Derivatives originating from 1-phenylpiperazin-2-one are predominantly explored for their effects on the central nervous system. The phenylpiperazine scaffold is a masterkey for engaging serotonergic and dopaminergic receptors, which are implicated in mood, cognition, and motor control.[2][6]

-

Serotonin Receptor Ligands: Many derivatives show high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[9][10] This interaction is the basis for the antidepressant and anxiolytic effects of many drugs.[5][9]

-

Dopamine Receptor Ligands: Modulation of dopamine D₂ receptors is another common feature, leading to antipsychotic activity.[6]

-

Multi-Target Agents: A key advantage of this scaffold is the ability to fine-tune its structure to interact with multiple receptors simultaneously, leading to drugs with unique pharmacological profiles, such as aripiprazole, which is a D₂ partial agonist and 5-HT₁A partial agonist.

Table 1: Biological Activities of Selected Phenylpiperazine Derivatives

| Compound Class | Target Receptor(s) | Resulting Pharmacological Activity | Reference |

| Phenylpiperazine Pyrrolidin-2-one Derivatives | 5-HT₁A, 5-HT₂ | Antidepressant-like activity | [9] |

| Long-Chain Arylpiperazines | 5-HT₁A, 5-HT₇, D₂ | Antipsychotic, Anxiolytic | [6] |

| N-Arylpiperazines | Serotonin Receptors | Serotonin Receptor Ligands | [10] |

| Substituted Phenylpiperazines | Serotonin, Norepinephrine, Dopamine Transporters | Monoamine Releasing Agent | [4] |

Conclusion: A Validated and Versatile Synthetic Tool

This compound is more than a simple chemical; it is a strategic precursor that provides a reliable and efficient route to the highly valued arylpiperazine scaffold. The protocols derived from its use are robust and validated through extensive application in both academic and industrial research. By understanding the key reductive and functionalization reactions, chemists can unlock a vast chemical space of potent CNS modulators. The self-validating nature of these protocols—where successful reduction and subsequent functionalization are readily confirmed by standard analytical techniques (NMR, MS, HPLC)—ensures a high degree of confidence in the synthetic outcome. This guide has illuminated the core principles and practical methodologies, affirming the central role of this compound in the ongoing quest for novel and effective therapeutics.

References

- 1. jetir.org [jetir.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylpiperazin-2-one (CAS 90917-86-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylpiperazin-2-one (CAS 90917-86-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its known characteristics, supported by available data and relevant synthetic considerations.

Introduction and Chemical Identity

1-Phenylpiperazin-2-one is a substituted piperazinone derivative. The core structure consists of a piperazine ring with a phenyl group attached to one of the nitrogen atoms and a carbonyl group at the adjacent carbon. This structural motif is a key building block in the synthesis of various biologically active molecules. Its chemical details are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90917-86-5 | N/A |

| Chemical Name | 1-Phenylpiperazin-2-one | N/A |

| Molecular Formula | C₁₀H₁₂N₂O | N/A |

| Molecular Weight | 176.22 g/mol | N/A |

| Physical Form | Solid | N/A |

| Purity (Typical) | ≥90% | N/A |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-Phenylpiperazin-2-one are not extensively reported in publicly available literature. However, based on its structure and data from suppliers, some key properties can be inferred and are listed below. It is important to note that these values may vary depending on the purity and physical state of the sample.

| Property | Value | Notes |

| Melting Point | Not definitively reported. | As a solid, a distinct melting point is expected. |

| Boiling Point | Not definitively reported. | Expected to be high due to its molecular weight and polar nature. |

| Solubility | Inferred to be soluble in polar organic solvents. | The presence of the amide and tertiary amine functionalities suggests solubility in solvents like DMSO, and alcohols. Its solubility in water is likely to be limited. |

| pKa | Not definitively reported. | The presence of the second nitrogen atom in the piperazine ring suggests it will be basic and can form a hydrochloride salt. |

Synthesis and Chemical Reactivity

A potential synthetic pathway is the reaction of N-phenyl-1,2-diaminoethane with a suitable two-carbon electrophile that can form the amide bond and subsequent cyclization. For instance, reaction with chloroacetyl chloride would first form the N-(2-aminoethyl)-N-phenyl-2-chloroacetamide intermediate, which could then undergo intramolecular cyclization to yield 1-phenylpiperazin-2-one.

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic route to 1-Phenylpiperazin-2-one.

The reactivity of 1-Phenylpiperazin-2-one is dictated by the functional groups present. The secondary amine in the piperazine ring can undergo further substitution reactions. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.

Spectral Analysis (Predicted and Comparative)

Experimental spectral data for 1-Phenylpiperazin-2-one is not currently available in public databases. However, predictions and comparisons with structurally similar compounds can provide valuable insights for characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, likely in the range of 6.8-7.5 ppm. The methylene protons of the piperazine ring will appear as multiplets in the upfield region, typically between 2.5 and 4.0 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide at around 170 ppm. The aromatic carbons would resonate in the 115-150 ppm region. The aliphatic carbons of the piperazine ring would be expected in the 40-60 ppm range.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenylpiperazin-2-one would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

4.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for 1-Phenylpiperazin-2-one would be observed at an m/z of 176. Common fragmentation patterns would likely involve the loss of the carbonyl group (CO) and fragmentation of the piperazine ring.

Applications and Research Interest

The 1-phenylpiperazine moiety is a well-known pharmacophore found in numerous centrally acting drugs, including antidepressants and antipsychotics. The introduction of a lactam function in 1-Phenylpiperazin-2-one offers a rigidified structure that can be valuable for probing receptor binding sites and for serving as a scaffold in the design of new therapeutic agents. Its potential as an intermediate for the synthesis of more complex molecules makes it a compound of interest for medicinal chemists and drug discovery programs.

Safety and Handling

Based on available safety data sheets for 1-Phenylpiperazin-2-one and its hydrochloride salt, the compound should be handled with care in a laboratory setting. The following hazard and precautionary statements are noted:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed when handling this compound.

Conclusion

1-Phenylpiperazin-2-one (CAS 90917-86-5) is a chemical compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and spectral characteristics are not yet widely available, its structural features provide a basis for informed predictions. Further research to fully characterize this compound would be highly valuable to the scientific community, particularly for those involved in the design and synthesis of novel therapeutic agents.

Literature review on the discovery of 1-Phenylpiperazin-2-one hydrochloride

An In-Depth Technical Guide to the Synthesis and Significance of 1-Phenylpiperazin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive literature review on the synthesis and discovery of this compound, a pivotal scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template to deliver a narrative grounded in synthetic logic and practical application. We will explore the foundational synthetic strategies, delve into detailed experimental protocols, and discuss the compound's critical role as a building block for advanced therapeutic agents, particularly those targeting the central nervous system. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play. All methodologies are presented with an emphasis on reproducibility and self-validation, supported by authoritative citations and visual aids to bridge theory with practice.

Introduction: The Strategic Importance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a cornerstone of many pharmacologically active agents.[1][2] When a phenyl group is attached to one of the nitrogen atoms, forming the phenylpiperazine core, the resulting structure gains specific properties that are highly valuable for targeting the central nervous system (CNS).[2] Many drugs containing this moiety modulate monoamine neurochemical pathways, leading to applications in antidepressant, anxiolytic, and antipsychotic therapies.[1][2]

This compound is a derivative that incorporates a lactam (a cyclic amide) into the piperazine ring. This addition introduces a planar, rigid amide bond, which can significantly influence the molecule's three-dimensional shape and its interaction with biological targets. It serves as a versatile and highly valued intermediate in the synthesis of complex bioactive molecules, especially in the development of psychoactive drugs and therapies for neurological disorders.[3] Its structure allows for precise modifications, enabling chemists to fine-tune pharmacological activity and explore structure-activity relationships (SAR) in depth. This guide illuminates the key synthetic pathways to this crucial building block, providing both the strategic overview and the practical details necessary for its successful implementation in a research setting.

Chapter 1: A Retrosynthetic Analysis of 1-Phenylpiperazin-2-one

To appreciate the various synthetic approaches to 1-Phenylpiperazin-2-one, a retrosynthetic analysis is invaluable. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The primary disconnections for this scaffold reveal three logical and convergent synthetic strategies.

-

C-N Bond Disconnection (Route A): This approach involves forming the piperazinone ring by cyclizing a linear precursor. The most logical disconnection is at the N1-C2 (amide) bond and the N4-C5 bond. This leads back to N-phenylethylenediamine and a two-carbon electrophile, such as chloroacetyl chloride. This is often the most direct and classical approach.

-

Aryl-N Bond Disconnection (Route B): A more modern approach involves disconnecting the bond between the phenyl ring and the N1 atom of a pre-formed piperazin-2-one ring. This strategy relies on powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the aryl-nitrogen bond at a late stage.

-

Cyclization of an Aniline Derivative (Route C): This strategy begins with aniline and builds the piperazinone ring onto it. A common method involves the reaction of an aniline derivative with a reagent like bis(2-chloroethyl)amine to form the core piperazine structure, followed by modifications to create the lactam.[4][5]

Caption: Retrosynthetic pathways to the 1-Phenylpiperazin-2-one core.

Chapter 2: Foundational Synthetic Methodologies

The "discovery" of a versatile building block like 1-Phenylpiperazin-2-one is less a single event and more an evolution of reliable synthetic methods. The most robust and frequently implied methods in the literature for analogous structures involve the cyclization of aniline derivatives. This approach offers high yields and readily available starting materials.

The Dominant Strategy: Cyclization from N-Substituted Anilines

The most field-proven insight for constructing the phenylpiperazine core involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.[4] This method directly establishes the N-phenylpiperazine skeleton. The subsequent formation of the lactam can be achieved through oxidation or by using a starting material already containing the necessary carbonyl precursor.

A logical and efficient synthesis proceeds as follows:

-

N-Alkylation of Aniline: Aniline is reacted with an ethyl bromoacetate derivative to introduce the carboxymethyl group, forming ethyl N-phenylglycinate. This step is critical as it installs the carbon framework for the future lactam.

-

Reductive Amination or Second N-Alkylation: The secondary amine is then reacted with a protected 2-aminoethanol derivative, followed by deprotection and cyclization.

-

Direct Cyclization Approach: A more streamlined method involves reacting N-(2-hydroxyethyl)aniline with chloroacetyl chloride. The resulting intermediate can then be induced to cyclize under basic conditions, directly forming the lactam ring. This convergence minimizes step count, a key consideration in process chemistry.

This causality—building the ring from a readily available aniline—is favored because it allows for wide diversification. Substituted anilines are abundant, enabling the synthesis of a vast library of analogs for SAR studies simply by changing the starting material.

Chapter 3: Detailed Experimental Protocol

The following protocol details a reliable, multi-step synthesis of this compound, synthesized from analogous procedures for related heterocyclic compounds. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Workflow Overview

Caption: Synthetic workflow for this compound.

Protocol 3.1: Synthesis of 2-(Phenylamino)ethanol

-

Setup: To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (1.2 eq) suspended in anhydrous tetrahydrofuran (THF) (200 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve ethyl N-phenylglycinate (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel to afford 2-(Phenylamino)ethanol as a clear oil or low-melting solid.

Protocol 3.2: Synthesis of 1-Phenylpiperazin-2-one

-

Setup: To a 500 mL round-bottom flask under an inert atmosphere, dissolve 2-(Phenylamino)ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) (150 mL). Cool the solution to 0 °C.

-

Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates complete consumption of the starting alcohol.

-

Cyclization: Cool the mixture to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. The intramolecular Williamson ether synthesis-like cyclization forms the lactam.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-Phenylpiperazin-2-one as a solid.

Protocol 3.3: Formation of this compound

-

Setup: Dissolve the purified 1-Phenylpiperazin-2-one (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-